Methyl (r)-3-amino-3-(thiophen-3-yl)propanoate
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Overview
Description
Methyl ®-3-amino-3-(thiophen-3-yl)propanoate is an organic compound that belongs to the class of amino acid derivatives It features a thiophene ring, which is a five-membered aromatic ring containing sulfur, attached to a propanoate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl ®-3-amino-3-(thiophen-3-yl)propanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available thiophene derivatives and amino acids.
Reaction Conditions: The key step involves the formation of the amino acid derivative through a series of reactions, including esterification and amination. For instance, the esterification of thiophene-3-carboxylic acid with methanol in the presence of a catalyst like sulfuric acid can yield methyl thiophene-3-carboxylate. This intermediate can then undergo amination using ammonia or an amine source under controlled conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the final product in high purity.
Chemical Reactions Analysis
Types of Reactions
Methyl ®-3-amino-3-(thiophen-3-yl)propanoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which can reduce the ester group to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles like halides, amines, and alcohols.
Major Products Formed
Oxidation: Thiophene sulfoxides, thiophene sulfones.
Reduction: Methyl ®-3-hydroxy-3-(thiophen-3-yl)propanoate.
Substitution: Derivatives with different substituents on the amino group.
Scientific Research Applications
Methyl ®-3-amino-3-(thiophen-3-yl)propanoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of heterocyclic compounds.
Biology: The compound’s structural features make it a candidate for studying enzyme interactions and protein binding.
Industry: The compound can be used in the production of materials with specific electronic properties, such as conductive polymers and organic semiconductors.
Mechanism of Action
The mechanism of action of Methyl ®-3-amino-3-(thiophen-3-yl)propanoate involves its interaction with molecular targets such as enzymes and receptors. The amino group can form hydrogen bonds with active sites of enzymes, while the thiophene ring can participate in π-π interactions with aromatic residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Methyl (2s)-2-amino-3-(thiophen-3-yl)propanoate: This compound is similar in structure but differs in the stereochemistry of the amino group.
Thiophene-3-carboxylic acid derivatives: These compounds share the thiophene ring but have different functional groups attached to the carboxylate moiety.
Uniqueness
Methyl ®-3-amino-3-(thiophen-3-yl)propanoate is unique due to its specific stereochemistry and the presence of both an amino group and a thiophene ring. This combination of features makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C8H11NO2S |
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Molecular Weight |
185.25 g/mol |
IUPAC Name |
methyl (3R)-3-amino-3-thiophen-3-ylpropanoate |
InChI |
InChI=1S/C8H11NO2S/c1-11-8(10)4-7(9)6-2-3-12-5-6/h2-3,5,7H,4,9H2,1H3/t7-/m1/s1 |
InChI Key |
BSTUGKFLCCGLKN-SSDOTTSWSA-N |
Isomeric SMILES |
COC(=O)C[C@H](C1=CSC=C1)N |
Canonical SMILES |
COC(=O)CC(C1=CSC=C1)N |
Origin of Product |
United States |
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